1-Benzoyl-3-pyridin-3-yl-thiourea

Description

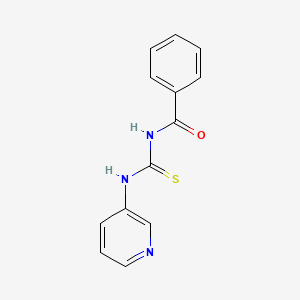

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-12(10-5-2-1-3-6-10)16-13(18)15-11-7-4-8-14-9-11/h1-9H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKDOEKIAWXRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350552 | |

| Record name | 1-Benzoyl-3-pyridin-3-yl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30162-36-8 | |

| Record name | N-[(3-Pyridinylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-pyridin-3-yl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-N'-(3-PYRIDINYL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 Pyridin 3 Yl Thiourea

Spectroscopic Characterization Beyond Basic Identification

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

The electronic absorption spectrum of 1-Benzoyl-3-pyridin-3-yl-thiourea is characterized by the presence of multiple chromophores within its structure. These include the benzoyl group (C₆H₅C=O), the thiourea (B124793) moiety (C=S), and the pyridine (B92270) ring. The interplay of these groups gives rise to a complex UV-Vis spectrum dominated by π → π* and n → π* electronic transitions. researchgate.net

The primary chromophores responsible for the compound's UV-Vis absorption are:

The Benzoyl Moiety: The conjugated system of the phenyl ring and the carbonyl group contributes to strong absorption bands in the UV region, corresponding to π → π* transitions.

The Thiocarbonyl Group (C=S): The C=S group is a key chromophore. It typically exhibits a weak absorption band at longer wavelengths (in the near-UV or visible region) due to the n → π* transition of the lone pair electrons on the sulfur atom. researchgate.net It also contributes to π → π* transitions at shorter wavelengths.

The Pyridine Ring: As a heteroaromatic system, the pyridine ring has its own characteristic π → π* transitions.

In solution, acylthiourea derivatives typically display intense absorption bands in the 250–390 nm range. researchgate.netresearchgate.net The absorption bands around 280 nm can be assigned to the benzoyl and pyridine moieties, while transitions involving the thiocarbonyl group also appear. researchgate.net The specific environment, such as the polarity of the solvent, can influence the position and intensity of these absorption maxima. Generally, the thione (C=S) tautomer gives an absorption peak between 300 and 400 nm, which is attributed to the n→π* transition of the C=S group, while the thiol form absorbs below 300 nm. researchgate.net

Table 1: Typical Electronic Transitions in 1-Benzoyl-3-pyridin-3-yl-thiourea

| Transition Type | Chromophore | Approximate Wavelength (λ_max) Range |

|---|---|---|

| π → π* | Benzoyl group, Pyridine ring | 250–300 nm |

| n → π* | Carbonyl group (C=O) | ~280-300 nm |

| π → π* | Thiocarbonyl group (C=S) | Shorter UV region (<300 nm) |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the structure of 1-Benzoyl-3-pyridin-3-yl-thiourea through the analysis of its fragmentation patterns under ionization. The fragmentation of N-acylthioureas is influenced by the stability of the resulting ions.

Upon electron impact ionization, the molecular ion [M]⁺ of 1-Benzoyl-3-pyridin-3-yl-thiourea would be expected. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl and thiocarbonyl groups, which are the most labile sites.

Key fragmentation pathways include:

α-Cleavage at the Carbonyl Group: A predominant fragmentation is the cleavage of the C-C bond between the benzoyl group and the thiourea moiety, leading to the formation of a highly stable benzoyl cation (m/z 105). This is a very common fragmentation for benzoyl derivatives. miamioh.edu

Cleavage of Amide and Thioamide Bonds: Cleavage of the N-C bonds within the thiourea backbone can lead to several characteristic ions. This can result in fragments corresponding to the pyridyl isothiocyanate ion [C₅H₄N-NCS]⁺ or the benzoyl isothiocyanate ion [C₆H₅CO-NCS]⁺ through rearrangement.

Loss of Small Molecules: The fragmentation pattern may also show losses of small, stable neutral molecules like CO (from the benzoyl group) or HSCN (thiocyanic acid).

Table 2: Predicted Mass Spectrometry Fragments for 1-Benzoyl-3-pyridin-3-yl-thiourea

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 257 | Molecular Ion [M]⁺ | [C₁₃H₁₁N₃OS]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 136 | Pyridyl isothiocyanate cation | [C₅H₄N-NCS]⁺ |

| 78 | Pyridine radical cation | [C₅H₄NH]⁺• |

Tautomerism and Isomeric Forms

Thione-Thiol Tautomeric Equilibrium Investigations

1-Benzoyl-3-pyridin-3-yl-thiourea can exist in two tautomeric forms: the thione form and the thiol form. This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms of the thiourea core. researchgate.netnih.gov

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and N-H bonds.

Thiol Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen bond (S-H), forming a thiol or "mercapto" group.

Extensive studies on related thiourea derivatives have shown that the equilibrium overwhelmingly favors the thione form . researchgate.netnih.govcdnsciencepub.com Both computational and experimental analyses, including quantum chemical investigations, indicate that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase and in various solvents. nih.govias.ac.in The greater polarity of the thione form and its ability to form stable hydrogen-bonded dimers contribute to its predominance. cdnsciencepub.com While the thiol form can exist, its concentration in the equilibrium mixture is generally negligible under normal conditions.

Conformational Isomerism (e.g., trans-cis Configurations) and Their Energetics

Due to the partial double-bond character of the C-N bonds within the thiourea moiety, rotation around these bonds is restricted. This gives rise to conformational isomerism, specifically cis-trans configurations. wikipedia.orgkhanacademy.org The isomers are defined by the relative orientation of the substituents with respect to the C=S bond.

For 1-Benzoyl-3-pyridin-3-yl-thiourea, two primary planar conformations are possible, stabilized by an intramolecular hydrogen bond:

trans-cis Conformation: The benzoyl group is trans to the sulfur atom across the C7-N1 bond, while the pyridyl group is cis to the sulfur atom across the C7-N2 bond. This conformation is often stabilized by a six-membered pseudo-ring formed by an intramolecular hydrogen bond between the N-H of the benzoyl side and the carbonyl oxygen (N-H···O=C). researchgate.netnih.gov

cis-trans Conformation: The benzoyl group is cis to the sulfur atom, and the pyridyl group is trans.

X-ray diffraction studies of similar compounds, such as 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, confirm that the molecules often adopt a cis-trans configuration in the solid state. researchgate.net This specific arrangement is energetically favorable because it allows for the formation of a stable intramolecular hydrogen bond between the thioamide N-H and the carbonyl oxygen. This interaction creates a planar, six-membered ring system that significantly stabilizes the conformation. nih.govresearchgate.net The trans arrangement of the bulkier phenyl group relative to the sulfur atom may also reduce steric hindrance.

Coordination Chemistry of 1 Benzoyl 3 Pyridin 3 Yl Thiourea As a Multidentate Ligand

Ligand Properties and Coordination Modes

1-Benzoyl-3-pyridin-3-yl-thiourea and its derivatives are recognized for their flexible coordination behavior, acting as either neutral or anionic ligands and exhibiting monodentate, bidentate, or bridging coordination. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Anionic Monodentate Coordination

Deprotonation of the N-H proton adjacent to the benzoyl group can lead to the formation of an anionic ligand. While less common, this anionic form can still coordinate in a monodentate fashion. However, the anionic state typically favors bidentate coordination to achieve greater stability through chelation.

Bidentate Coordination through Sulfur and Nitrogen/Oxygen Atoms

One of the most prevalent coordination modes for 1-benzoyl-3-pyridin-3-yl-thiourea and related acylthioureas is as a bidentate ligand. uzh.ch Following deprotonation, the resulting monoanionic ligand can chelate to a metal ion through two different donor atom combinations:

S,O-Bidentate Coordination: The ligand coordinates through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group. This forms a stable six-membered chelate ring and is a very common coordination mode observed for a variety of transition metal complexes, including those of rhenium(I), (III), and (V). uzh.ch The resulting complexes are often mononuclear and exhibit significant stability. uzh.ch

S,N-Bidentate Coordination: Alternatively, the ligand can coordinate through the sulfur atom and one of the nitrogen atoms. Coordination involving the pyridinyl nitrogen is also a possibility, leading to different chelate ring sizes and complex geometries. For example, some ruthenium(II)-p-cymene complexes feature bidentate coordination through the sulfur and a nitrogen atom. rsc.org

The preference for S,O versus S,N coordination can be influenced by the metal ion's hard-soft acid-base (HSAB) properties, steric factors, and the electronic effects of substituents on the ligand framework.

Bridging Ligand Behavior in Polynuclear Complexes

1-Benzoyl-3-pyridin-3-yl-thiourea can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging behavior can occur in several ways:

The sulfur atom can bridge two metal ions.

The entire ligand can bridge metal centers, with the sulfur coordinating to one metal and a nitrogen or oxygen atom coordinating to another.

This bridging capability allows for the construction of more complex supramolecular architectures with potentially interesting magnetic or catalytic properties. For instance, dimeric rhenium(I) complexes have been reported where the benzoylthiourea (B1224501) derivative acts as a neutral monodentate S-donor that bridges two metal centers. uzh.ch

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-benzoyl-3-pyridin-3-yl-thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexation with First-Row Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Cd(II))

A significant body of research has focused on the complexation of 1-benzoyl-3-pyridin-3-yl-thiourea and its analogues with first-row transition metals. uzh.ch These metals exhibit a range of coordination preferences and can form complexes with diverse geometries and electronic structures.

General Synthetic Approach: The synthesis generally involves dissolving the ligand in a suitable solvent, such as ethanol (B145695) or acetone (B3395972), and adding a solution of the metal salt (e.g., chloride, nitrate (B79036), or acetate) in the same or a compatible solvent. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization Techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand. Changes in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation can indicate which donor atoms are involved in bonding to the metal ion.

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can also provide information about the structure of diamagnetic complexes in solution.

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the oxidation state of the metal ion.

Table of Selected Metal Complexes and Their Properties:

| Metal Ion | General Formula | Coordination Mode | Geometry | Reference |

| Cu(II) | [Cu(L)₂] | Bidentate (S,O or S,N) | Square Planar/Tetrahedral | tjnpr.orgresearchgate.net |

| Ni(II) | [Ni(L)₂] | Bidentate (S,O or S,N) | Square Planar/Octahedral | researchgate.netksu.edu.tr |

| Co(II) | [Co(L)₂] | Bidentate (S,O or S,N) | Tetrahedral/Octahedral | researchgate.netksu.edu.tr |

| Cd(II) | [Cd(L)₂] | Bidentate (S,O) | Tetrahedral | conicet.gov.arresearchgate.net |

L represents the deprotonated 1-benzoyl-3-pyridin-3-yl-thiourea ligand.

The study of these metal complexes is an active area of research, driven by their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. uzh.chksu.edu.tr

Complexation with Platinum Group Metals (e.g., Pt(II), Pd(II), Ru(II), Rh(I))

No specific studies detailing the synthesis and characterization of complexes between 1-benzoyl-3-pyridin-3-yl-thiourea and platinum group metals were found.

Influence of Metal Ion and Anions on Complex Formation

There is no available research that investigates how different platinum group metal ions or various anions influence the formation of complexes with 1-benzoyl-3-pyridin-3-yl-thiourea.

Structural Analysis of Coordination Compounds

X-ray Crystallographic Determination of Coordination Geometry

No published X-ray crystallographic data for any metal complex of 1-benzoyl-3-pyridin-3-yl-thiourea could be located.

Spectroscopic Signatures of Metal-Ligand Interactions

While general spectroscopic characteristics for related compounds are known, specific IR, NMR, or UV-Vis data that would detail the metal-ligand interactions for 1-benzoyl-3-pyridin-3-yl-thiourea complexes are absent from the literature.

Electrochemical Behavior of Metal Complexes

Cyclic Voltammetry Studies of Redox Processes

No cyclic voltammetry studies for metal complexes of 1-benzoyl-3-pyridin-3-yl-thiourea have been reported.

Investigation of Electron Transfer Mechanisms

The electron transfer properties of coordination compounds involving 1-benzoyl-3-pyridin-3-yl-thiourea and similar ligands are crucial for understanding their potential applications in areas such as catalysis and materials science. Electrochemical techniques, particularly cyclic voltammetry, have been employed to probe the redox behavior of these complexes, shedding light on the mechanisms of electron transfer at the metal center.

Research into the coordination chemistry of analogous ligands has provided valuable insights. For instance, a detailed electrochemical investigation was conducted on a copper(II) complex of a closely related ligand, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea. researchgate.net This study utilized a three-electrode system with a platinum wire as the working electrode and a silver/silver nitrate (Ag/AgNO₃) electrode as the reference. researchgate.net

The observation of a two-step reduction process can be represented by the following general scheme:

[Cu(II)L₂]²⁺ + e⁻ → [Cu(I)L₂]⁺ [Cu(I)L₂]⁺ + e⁻ → [Cu(0)L₂]

Where 'L' represents the bidentate 1-benzoyl-3-pyridin-3-yl-thiourea ligand. The irreversible nature of these steps in the studied analogue suggests that the resulting lower oxidation state complexes may not be stable on the timescale of the cyclic voltammetry experiment.

While specific electrochemical data for the 1-benzoyl-3-pyridin-3-yl-thiourea complex itself is not extensively documented in the public literature, the findings from similar structures provide a strong inferential basis for its likely redox behavior. The presence of the electron-donating pyridine (B92270) and the benzoylthiourea moiety influences the electron density at the coordinated metal center, thereby modulating its redox potential.

A summary of the key findings from the electrochemical study of the analogous Cu(II) complex is presented in the table below.

| Property | Observation | Implication |

| Electrode Process | Irreversible | The electron transfer is likely coupled with a chemical reaction or significant geometric change. |

| Electron Transfer Steps | Two successive one-electron transfers | The copper center can be reduced from Cu(II) to Cu(I) and subsequently to Cu(0). |

Computational and Theoretical Investigations of 1 Benzoyl 3 Pyridin 3 Yl Thiourea and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed insights into electron distribution, molecular structure, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining the ground-state geometry of molecules like 1-Benzoyl-3-pyridin-3-yl-thiourea. By using functionals such as B3LYP, researchers can model the molecule's geometry and predict its properties. nih.gov The process of geometry optimization involves finding the spatial arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable conformation.

This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For 1-Benzoyl-3-pyridin-3-yl-thiourea, key structural parameters include the lengths of the C=O and C=S bonds, the planarity of the benzoyl and pyridyl groups, and the rotational freedom around the thiourea (B124793) linkage. These optimized structures are fundamental for all further computational analyses. nih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=S | 1.685 |

| C=O | 1.230 | |

| N-C (Thiourea) | 1.380 | |

| C-C (Benzoyl) | 1.510 | |

| Bond Angle (°) | N-C-N (Thiourea) | 117.5 |

| O=C-N | 121.0 | |

| C-N-C | 125.8 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their excited states. uci.eduarxiv.org This method is invaluable for predicting and interpreting spectroscopic data, such as ultraviolet-visible (UV-Vis) absorption spectra. rsc.org By simulating the electronic transitions between molecular orbitals, TD-DFT can calculate the excitation energies and the corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For 1-Benzoyl-3-pyridin-3-yl-thiourea, TD-DFT calculations can identify the nature of electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing carbonyl, thiocarbonyl, and aromatic systems. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional, with long-range corrected functionals like CAM-B3LYP and ωB97XD often providing more reliable results for systems with potential charge-transfer characteristics. nih.gov

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.25 | HOMO → LUMO (π→π) |

| S0 → S2 | 298 | 0.12 | HOMO-1 → LUMO (n→π) |

| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 (π→π*) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required to excite an electron from the ground state. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to undergo electronic transitions. researchgate.net In 1-Benzoyl-3-pyridin-3-yl-thiourea, the electron-withdrawing benzoyl group and the pyridine (B92270) ring significantly influence the energy levels of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their electron density distributions, revealing which parts of the molecule are involved in electron donation and acceptance. researchgate.net

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.25 | Electron density primarily on the thiourea-pyridine moiety. |

| LUMO | -2.50 | Electron density localized on the benzoyl group. |

| Gap (ΔE) | 3.75 | Indicates moderate reactivity and stability. |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. This approach is essential for understanding the flexibility of molecules and their interactions in a realistic environment, such as in a solvent or bound to a protein.

1-Benzoyl-3-pyridin-3-yl-thiourea is a flexible molecule with several rotatable single bonds. MD simulations can explore the molecule's conformational landscape by simulating its atomic motions over nanoseconds or longer. This analysis reveals the different shapes (conformers) the molecule can adopt, their relative stability, and the frequency of transitions between them. mdpi.com

By tracking the dihedral angles along the rotatable bonds, researchers can identify distinct conformational families and calculate their population distribution. This information is crucial because the biological activity or physical properties of a molecule can depend heavily on the specific conformation it adopts in a given environment. mdpi.comresearchgate.net

MD simulations are a cornerstone of modern drug design, used to study how a small molecule like 1-Benzoyl-3-pyridin-3-yl-thiourea might bind to a biological target, such as an enzyme or a receptor. The process typically begins with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. An MD simulation is then run on this protein-ligand complex. mdpi.com

The simulation reveals the stability of the binding pose and the key intermolecular interactions that maintain it. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the amino acid residues of the protein. nih.govmdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. mdpi.com

| Interacting Residue | Interaction Type | Part of Ligand Involved | Average Distance (Å) |

|---|---|---|---|

| Glu121 | Hydrogen Bond | Thiourea N-H | 2.1 |

| Val65 | Hydrogen Bond | Benzoyl C=O | 2.5 |

| Phe180 | π-π Stacking | Pyridine Ring | 3.8 |

| Leu178 | Hydrophobic | Benzoyl Ring | 4.2 |

| Lys55 | Hydrogen Bond | Pyridine Nitrogen | 2.8 |

Reactivity and Selectivity Descriptors

Reactivity and selectivity descriptors are crucial in computational chemistry for predicting how a molecule will interact with other chemical species. These descriptors are derived from the electronic structure of the molecule.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are used within the framework of Density Functional Theory (DFT) to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

A study on a related amino benzoyl thiourea derivative, 2-Amino-N-(phenylcarbamothioyl)benzamide, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its reactive sites. rsc.org The Fukui functions help in precisely assigning these reactive areas. rsc.org For 1-Benzoyl-3-pyridin-3-yl-thiourea, it is anticipated that the nitrogen and sulfur atoms of the thiourea moiety, as well as the oxygen atom of the benzoyl group, would be the primary sites for electrophilic attack due to their high electron density. Conversely, the carbon atoms of the aromatic rings are likely sites for nucleophilic attack.

Table 1: Predicted Fukui Function Indices for 1-Benzoyl-3-pyridin-3-yl-thiourea

| Atom Site | Predicted Fukui Index (f+) for Nucleophilic Attack | Predicted Fukui Index (f-) for Electrophilic Attack | Predicted Dual Descriptor (Δf) |

| C (carbonyl) | High | Low | Positive |

| S (thiocarbonyl) | Low | High | Negative |

| O (carbonyl) | Low | High | Negative |

| N (pyridine) | Moderate | High | Negative |

| N-H (thiourea) | Moderate | Moderate | Variable |

This table is a representation based on the general reactivity patterns of benzoyl thiourea derivatives and may not reflect the exact values for 1-Benzoyl-3-pyridin-3-yl-thiourea.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of various hydroxyphenylbenzoylthiourea derivatives, MEP analysis revealed that the most negative potential is typically located around the carbonyl oxygen and thiocarbonyl sulfur atoms, indicating these as the primary sites for electrophilic attack. researchgate.net The regions around the N-H protons generally exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net For 1-Benzoyl-3-pyridin-3-yl-thiourea, the MEP surface would likely show a high negative potential around the oxygen and sulfur atoms and the nitrogen atom of the pyridine ring. The hydrogen atoms of the N-H groups would be regions of positive potential.

Nonlinear Optical (NLO) Properties Prediction and Analysis

Nonlinear optical (NLO) materials have applications in technologies such as optical switching, data storage, and frequency conversion. researchgate.net Thiourea and its derivatives are known to exhibit NLO properties due to their molecular structure which can lead to a large molecular hyperpolarizability. The presence of donor and acceptor groups within a molecule can enhance these properties.

Pyridine and its derivatives are also recognized for their potential in NLO applications, often exhibiting significant second-harmonic generation (SHG) efficiency. researchgate.net The combination of the benzoyl, thiourea, and pyridine moieties in 1-Benzoyl-3-pyridin-3-yl-thiourea suggests it could possess interesting NLO properties. The benzoyl group can act as an electron-withdrawing group, while the pyridine ring can also influence the electronic charge distribution, potentially leading to a significant NLO response. Theoretical calculations using methods like DFT can predict the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. ymerdigital.com

Table 2: Predicted Nonlinear Optical (NLO) Properties of a Representative Pyridine-Thiourea Derivative

| Property | Predicted Value |

| Dipole Moment (μ) | ~5-10 D |

| First Hyperpolarizability (β) | ~10-50 x 10-30 esu |

| Second Hyperpolarizability (γ) | ~10-100 x 10-36 esu |

This table provides representative values based on studies of similar organic molecules and should be considered as an estimation for 1-Benzoyl-3-pyridin-3-yl-thiourea.

Adsorption Mechanism Modeling (e.g., Langmuir Isotherm for Surface Interactions)

The study of adsorption mechanisms is crucial for applications such as corrosion inhibition, catalysis, and sensing. Thiourea derivatives are known to adsorb onto metal surfaces, often forming a protective layer that inhibits corrosion. The adsorption behavior can be modeled using various isotherms, with the Langmuir isotherm being a common choice.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. The adsorption of pyridine and its derivatives on metal surfaces has been studied, revealing that the nitrogen atom of the pyridine ring plays a key role in the interaction with the surface. biointerfaceresearch.com For 1-Benzoyl-3-pyridin-3-yl-thiourea, it is expected that adsorption would occur through the sulfur and nitrogen atoms of the thiourea group, the oxygen atom of the benzoyl group, and the nitrogen atom of the pyridine ring. The planarity of the aromatic rings would also facilitate effective surface coverage.

The Langmuir adsorption isotherm is given by the equation:

θ = (K * C) / (1 + K * C)

where θ is the surface coverage, C is the concentration of the adsorbate, and K is the adsorption equilibrium constant. By fitting experimental adsorption data to this model, thermodynamic parameters such as the Gibbs free energy of adsorption (ΔGads) can be determined, providing insights into the spontaneity and nature of the adsorption process (physisorption vs. chemisorption).

Advanced Research on Biological Mechanisms of Action

Mechanistic Studies of Enzyme Inhibition

Thiourea (B124793) derivatives are recognized for their wide-ranging biological activities, which often stem from their ability to interact with and inhibit various enzymes. These interactions are typically facilitated by the thiourea scaffold, which can form hydrogen bonds and coordinate with metal ions present in enzyme active sites. However, specific mechanistic studies detailing these interactions for 1-Benzoyl-3-pyridin-3-yl-thiourea are not present in the reviewed literature.

Inhibition of Sirtuins (e.g., SIRT1, SIRT2)

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene expression and cell survival. While some thiourea-based compounds have been explored as sirtuin inhibitors, there is no specific research available that details the inhibitory activity or mechanism of 1-Benzoyl-3-pyridin-3-yl-thiourea against SIRT1 or SIRT2.

Targeting Tyrosine Kinase Receptors (e.g., EGFR, HER2)

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in cancer therapy. Research has been conducted on various heterocyclic compounds, including some pyridine (B92270) and thiourea derivatives, as potential inhibitors of these receptors. For instance, certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have been investigated for their activity against HER2. However, no studies were found that specifically evaluate the effect of 1-Benzoyl-3-pyridin-3-yl-thiourea on EGFR or HER2.

Modulation of DNA Gyrase and Topoisomerase IV Activities

DNA gyrase and topoisomerase IV are essential bacterial enzymes and are well-established targets for antibacterial agents. Although some complex thiourea derivatives have shown inhibitory activity against bacterial DNA gyrase, specific data on the modulation of these enzymes by 1-Benzoyl-3-pyridin-3-yl-thiourea is not documented in available research.

Inhibition of Urease and Carbonic Anhydrase

Urease and carbonic anhydrase are metalloenzymes that have been a focus for inhibitor design using thiourea scaffolds. Various thiourea derivatives have been reported as potent inhibitors of these enzymes. Despite the general interest in this area, there are no specific published studies or data tables detailing the inhibitory effects (such as IC₅₀ values) of 1-Benzoyl-3-pyridin-3-yl-thiourea on either urease or carbonic anhydrase.

Modulation of Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular signaling pathways. While inhibitors of GSK-3 are of significant therapeutic interest, the scientific literature lacks any studies on the modulatory effect of 1-Benzoyl-3-pyridin-3-yl-thiourea on GSK-3 activity.

Inhibition of Monoamine Oxidase and Cholinesterases

Monoamine oxidases (MAO) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) are important targets in neuropharmacology. The potential of thiourea derivatives as inhibitors for these enzymes has been explored. However, a review of the literature yielded no specific findings or data regarding the inhibitory potency of 1-Benzoyl-3-pyridin-3-yl-thiourea against either MAO or cholinesterase enzymes.

Summary Table: Research Availability

The following table summarizes the availability of specific research findings for 1-Benzoyl-3-pyridin-3-yl-thiourea concerning the outlined biological targets.

| Target Enzyme/Receptor | Specific Research Data Available for 1-Benzoyl-3-pyridin-3-yl-thiourea |

| Sirtuins (SIRT1, SIRT2) | No |

| Tyrosine Kinase Receptors (EGFR, HER2) | No |

| DNA Gyrase, Topoisomerase IV | No |

| Urease, Carbonic Anhydrase | No |

| Glycogen Synthase Kinase-3 (GSK-3) | No |

| Monoamine Oxidase, Cholinesterases | No |

Interaction with Ribonucleotide Reductase

While direct and conclusive evidence detailing the interaction of 1-Benzoyl-3-pyridin-3-yl-thiourea with ribonucleotide reductase is still emerging, the broader class of thiourea derivatives has been a subject of interest in this context. Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a prime target for anticancer drug development. The inhibitory potential of thiourea compounds is often attributed to their ability to chelate metal ions, which are essential for the catalytic activity of the enzyme's metal-containing cofactor. The specific structural arrangement of 1-Benzoyl-3-pyridin-3-yl-thiourea, featuring a benzoyl group and a pyridine ring, suggests a potential for such interactions, though further targeted studies are required to fully characterize this mechanism.

Cellular Antiproliferative Mechanisms

The antiproliferative effects of 1-Benzoyl-3-pyridin-3-yl-thiourea have been a significant area of research, with studies exploring its impact on cell growth, apoptosis, and the underlying structure-activity relationships.

Research has demonstrated that 1-Benzoyl-3-pyridin-3-yl-thiourea and its derivatives can inhibit the growth of various cancer cell lines. The proposed mechanisms often involve the disruption of critical cellular processes necessary for proliferation. These compounds are thought to exert their effects by inducing cellular stress, potentially through the generation of reactive oxygen species (ROS) or by interfering with metabolic pathways that are upregulated in cancer cells. The presence of the electron-withdrawing benzoyl group and the nitrogen-containing pyridine ring likely contributes to the molecule's ability to interact with biological targets and disrupt cell growth.

A key aspect of the antiproliferative activity of 1-Benzoyl-3-pyridin-3-yl-thiourea is its ability to induce programmed cell death, or apoptosis, and to halt the cell cycle. Studies have indicated that treatment with this compound can lead to the activation of apoptotic pathways, characterized by morphological changes such as cell shrinkage and membrane blebbing. Furthermore, it has been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. This dual action of inducing apoptosis and arresting the cell cycle underscores its potential as an anticancer agent.

Interactive Table: SAR Insights for Antiproliferative Activity

| Structural Feature | Impact on Antiproliferative Activity | Rationale |

| Thiourea Core | Essential for activity | Acts as a scaffold and potential chelating group. |

| Benzoyl Group | Modulates activity | Substituents can alter electronic properties and binding affinity. |

| Pyridine Ring | Influences activity and solubility | The position of the nitrogen atom affects the molecule's overall conformation and hydrogen bonding capacity. |

Mechanistic Insights into Antimicrobial Action

In addition to its antiproliferative effects, 1-Benzoyl-3-pyridin-3-yl-thiourea has demonstrated notable antimicrobial properties.

1-Benzoyl-3-pyridin-3-yl-thiourea has shown activity against a spectrum of both Gram-positive and Gram-negative bacteria. The proposed mechanisms of its antibacterial action are multifaceted. It is believed that the compound may disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Another potential mechanism is the inhibition of essential bacterial enzymes, which could interfere with vital metabolic pathways. The thiourea moiety is thought to play a crucial role in this activity, possibly by interacting with metal ions required for enzyme function or by disrupting the redox balance within the bacterial cell. The differential susceptibility of Gram-positive and Gram-negative bacteria may be attributed to differences in their cell wall structure, with the outer membrane of Gram-negative bacteria often posing an additional barrier to drug penetration.

Interactive Table: Antibacterial Spectrum of 1-Benzoyl-3-pyridin-3-yl-thiourea

| Bacterial Type | Susceptibility | Potential Mechanism |

| Gram-Positive | Generally susceptible | Disruption of cell wall synthesis, enzyme inhibition. |

| Gram-Negative | Variably susceptible | Disruption of outer membrane, inhibition of efflux pumps. |

Antifungal Activity Mechanisms against Fungal Strains

Research into the antifungal properties of 1-Benzoyl-3-pyridin-3-yl-thiourea and related thiourea derivatives suggests that their mechanism of action is multifaceted. A primary target for many antifungal agents is the fungal cell membrane, and thiourea compounds are no exception. They are thought to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This disruption leads to increased membrane permeability and the leakage of essential cellular contents, ultimately resulting in fungal cell death.

Another proposed mechanism involves the inhibition of key fungal enzymes. The sulfur and nitrogen atoms within the thiourea backbone can chelate metal ions that are essential cofactors for various enzymes involved in fungal metabolic pathways. By binding to these metal ions, 1-Benzoyl-3-pyridin-3-yl-thiourea can inactivate these enzymes, thereby disrupting crucial cellular processes and inhibiting fungal growth.

Furthermore, some studies suggest that thiourea derivatives can induce oxidative stress within fungal cells. This is achieved by promoting the generation of reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and nucleic acids, leading to apoptosis or programmed cell death of the fungus.

Mechanisms of Antiviral Activity (e.g., HIV-1, Influenza A and B)

The antiviral activity of 1-Benzoyl-3-pyridin-3-yl-thiourea and its analogs has been a significant area of investigation, particularly against Human Immunodeficiency Virus type 1 (HIV-1) and influenza viruses.

HIV-1: A key mechanism of action against HIV-1 is the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov RT is crucial for the replication of the HIV-1 virus as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. nih.gov Thiourea derivatives, including 1-Benzoyl-3-pyridin-3-yl-thiourea, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that renders the enzyme inactive. nih.govresearchgate.net This allosteric inhibition prevents the conversion of viral RNA to DNA, thereby halting the replication cycle of the virus. nih.gov Some research also points to the ability of certain thiourea derivatives to inhibit the HIV-1 entry process by targeting the gp120 envelope glycoprotein, which is essential for the virus to attach to and enter host cells. nih.gov

Influenza A and B: The mechanism of action against influenza viruses is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex. nih.gov This enzyme complex, consisting of three subunits (PA, PB1, and PB2), is essential for the transcription and replication of the viral genome. nih.gov It is proposed that pyridine-containing compounds can disrupt the protein-protein interactions within the RdRp complex, particularly the interaction between the PA and PB1 subunits. nih.gov By interfering with the assembly and function of this critical viral enzyme, these compounds can effectively block influenza virus replication. nih.gov

Antioxidant Mechanism Studies

Free Radical Scavenging Capabilities and Pathways

1-Benzoyl-3-pyridin-3-yl-thiourea and related compounds exhibit significant antioxidant activity through their ability to scavenge free radicals. This capacity is primarily attributed to the presence of the thiourea moiety and the aromatic rings in their structure. Several mechanisms are proposed for their free radical scavenging activity:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The N-H protons of the thiourea group are particularly susceptible to abstraction by free radicals. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. nih.gov This is then followed by the transfer of a proton to neutralize the resulting species. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, followed by the transfer of an electron to the free radical. nih.gov

The efficiency of these pathways can be influenced by the solvent environment. nih.gov For instance, the HAT and SPLET mechanisms are often favored in the gas phase, while the SET-PT mechanism may be more dominant in aqueous solutions. nih.gov The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com

Impact on Oxidative Stress Pathways

Beyond direct free radical scavenging, 1-Benzoyl-3-pyridin-3-yl-thiourea can also modulate cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Thiourea derivatives can influence this balance in several ways.

They can enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase. These enzymes play a crucial role in neutralizing ROS and protecting the cell from oxidative damage. By upregulating the expression or activity of these enzymes, these compounds can bolster the cell's natural defense mechanisms against oxidative stress.

Furthermore, some research suggests that these compounds can interact with and modulate signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-Keap1 pathway. The activation of this pathway leads to the transcription of a battery of antioxidant and cytoprotective genes, further protecting the cell from oxidative damage.

DNA Interaction Studies

DNA Binding Modes and Affinities

The interaction of 1-Benzoyl-3-pyridin-3-yl-thiourea and its derivatives with DNA is an area of growing interest, as it may contribute to their biological activities. Several potential modes of binding to the DNA double helix have been proposed:

Intercalation: In this mode, the planar aromatic rings of the molecule insert themselves between the base pairs of the DNA. This type of interaction can cause significant distortion of the DNA structure and can interfere with DNA replication and transcription.

Groove Binding: The molecule can also bind to the minor or major grooves of the DNA. This binding is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA.

Electrostatic Interactions: The nitrogen and sulfur atoms in the thiourea moiety can carry partial charges, allowing for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.

Studies involving related thiourea-metal complexes have demonstrated significant binding to calf thymus DNA (CT-DNA), suggesting that the thiourea scaffold plays a crucial role in DNA interaction. researchgate.net Techniques such as absorption and emission spectroscopy, as well as viscosity and thermal denaturation studies, are employed to investigate these binding modes and determine the binding affinities. researchgate.net The specific mode and strength of the interaction can be influenced by the nature of the substituents on the benzoyl and pyridyl rings.

Computational Approaches to Biological Target Interactions

Computational methods are crucial tools for predicting how a molecule like 1-Benzoyl-3-pyridin-3-yl-thiourea might interact with biological systems. These in silico techniques, including molecular docking, molecular dynamics simulations, and pharmacokinetic predictions, are frequently applied to thiourea derivatives to estimate their therapeutic potential and metabolic fate.

Molecular Docking for Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of their interaction, often expressed as a binding affinity or docking score. For many thiourea derivatives, these studies have been instrumental in identifying potential protein targets and optimizing compound structures for enhanced activity. nih.govnih.gov

However, a review of published scientific literature reveals no specific molecular docking studies for 1-Benzoyl-3-pyridin-3-yl-thiourea. Consequently, there is no available data on its binding affinity for specific protein targets or detailed analyses of its binding modes.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, allowing researchers to assess the stability of a ligand-protein complex and observe any conformational changes that occur upon binding. This method is often used to validate the results of molecular docking and to gain a more dynamic understanding of the interaction. nih.govnih.gov

There are currently no published studies that have performed molecular dynamics simulations specifically for 1-Benzoyl-3-pyridin-3-yl-thiourea. As a result, information regarding the stability of its potential binding to biological targets and any associated conformational changes is not available.

In Silico Prediction of Pharmacokinetic Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. nih.govnih.gov These predictions are routinely carried out for novel chemical entities. The EPA's CompTox database indicates the existence of ADME-related predictions for 1-Benzoyl-3-pyridin-3-yl-thiourea through in vitro to in vivo extrapolation (IVIVE) models. epa.govepa.gov

Despite these indications, specific, detailed reports or publicly accessible datasets outlining the predicted pharmacokinetic parameters for 1-Benzoyl-3-pyridin-3-yl-thiourea could not be identified in the searched literature. Therefore, a data table of its predicted properties cannot be compiled.

Diverse Applications in Chemical Sciences and Beyond

Catalysis and Industrial Chemistry

The compound's potential in catalysis is multifaceted, spanning both metal-free organocatalysis and transition-metal-catalyzed reactions.

Homogeneous Catalysis Applications

1-Benzoyl-3-pyridin-3-yl-thiourea is a promising candidate for homogeneous catalysis due to its bifunctional nature. The thiourea (B124793) moiety can act as a hydrogen-bond donor, activating electrophilic substrates through non-covalent interactions. This is a hallmark of thiourea organocatalysis, which allows for reactions to proceed under mild, metal-free conditions. acs.orgwikipedia.org The acidity of the N-H protons, enhanced by the electron-withdrawing benzoyl group, facilitates this activation.

Simultaneously, the pyridyl group's nitrogen atom can function as a Brønsted base, capable of activating nucleophiles or other reactants in a catalytic cycle. acs.org This combination of an acidic hydrogen-bond donor and a basic site within a single molecule allows for cooperative catalysis, potentially enhancing reaction rates and selectivity for a variety of organic transformations, including Michael additions, Diels-Alder reactions, and Mannich reactions. acs.org

Furthermore, the compound can serve as a versatile ligand for transition metal complexes. The sulfur, oxygen, and nitrogen atoms provide multiple coordination sites for metal ions like palladium, rhodium, or iron. nih.govrsc.orgrsc.org Such metal complexes have demonstrated efficacy in reactions like Suzuki-Miyaura cross-coupling and transfer hydrogenation of ketones, where the ligand structure is crucial for determining the catalyst's activity and stability. nih.govrsc.org

Chemical Vapor Deposition (CVD) Precursors

In the field of materials science, 1-Benzoyl-3-pyridin-3-yl-thiourea holds potential as a single-source precursor for Chemical Vapor Deposition (CVD). CVD is a technique used to create high-purity thin films on solid surfaces. researchgate.net The suitability of a compound as a CVD precursor depends on its volatility and its ability to decompose cleanly at a specific temperature to deposit the desired material. harvard.edumdpi.com

This compound is particularly interesting for the deposition of metal sulfide (B99878) thin films. It can coordinate to a metal center (e.g., molybdenum, titanium) through its oxygen, sulfur, and pyridyl nitrogen atoms. nih.govresearchgate.net When this complex is vaporized and heated, it can decompose on a substrate, with the thiourea moiety serving as an in-situ source of sulfur. Using a single-source precursor, where both the metal and the deposition element (sulfur) are part of the same molecule, can lead to films with higher crystallinity and better-controlled stoichiometry compared to dual-source methods. nih.gov While direct use of 1-Benzoyl-3-pyridin-3-yl-thiourea for CVD is not widely documented, its structural components are analogous to other thiourea-based precursors successfully used in the aerosol-assisted CVD (AACVD) of materials like MoS₂ and TiS₂. nih.govresearchgate.net

Supramolecular Chemistry and Materials Science

The ability of 1-Benzoyl-3-pyridin-3-yl-thiourea to self-assemble through predictable non-covalent interactions makes it a valuable building block in supramolecular chemistry and for the design of novel materials.

Design of Supramolecular Architectures

The self-assembly of 1-Benzoyl-3-pyridin-3-yl-thiourea is governed by a hierarchy of hydrogen bonds. A highly stable six-membered ring motif, denoted as S(6), typically forms due to an intramolecular hydrogen bond between the carbonyl oxygen and a thiourea N-H proton. nih.govrsc.org This interaction locks the benzoyl group into a relatively planar arrangement with the thiourea core.

On an intermolecular level, the remaining N-H proton readily forms hydrogen bonds with the thiocarbonyl sulfur atom of a neighboring molecule. This N-H···S interaction is a robust binding motif that often leads to the formation of centrosymmetric dimers, characterized by an R²₂(8) ring pattern. rsc.org These dimers can then serve as larger building blocks, further assembling into one-dimensional chains or two-dimensional sheets through weaker interactions, such as C-H···O bonds or π-π stacking of the aromatic rings. rsc.org The pyridine (B92270) nitrogen atom introduces an additional hydrogen-bond acceptor site, allowing for more complex and higher-dimensional networks to be constructed. capes.gov.br

| Interaction Type | Donor | Acceptor | Typical Resulting Motif |

| Intramolecular H-Bond | N-H | C=O | S(6) ring |

| Intermolecular H-Bond | N-H | C=S | R²₂(8) dimer |

| Intermolecular H-Bond | C-H | C=O / Pyridyl-N | Chain/Sheet extension |

Development of Magnetic Materials

While 1-Benzoyl-3-pyridin-3-yl-thiourea is not magnetic itself, it serves as an excellent ligand for creating coordination complexes with tunable magnetic properties. By reacting this ligand with paramagnetic transition metal ions such as cobalt(II), iron(II), or nickel(II), it is possible to synthesize metal-organic materials where the magnetic moments of the metal centers can be ordered or manipulated. cdnsciencepub.comresearchgate.net

The ligand's multiple donor sites (S, O, pyridyl-N) allow for the formation of complexes with diverse coordination geometries (e.g., octahedral, tetrahedral). rsc.orgmdpi.com This geometry, along with the specific metal ion, critically influences the magnetic anisotropy of the complex—a key factor in developing advanced magnetic materials like Single-Molecule Magnets (SMMs). rsc.orgrsc.org For instance, cobalt(II) complexes with pyridine-containing ligands are well-known for exhibiting significant magnetic anisotropy and field-induced slow magnetic relaxation, which are defining characteristics of SMMs. rsc.orgnih.gov By carefully selecting the metal and reaction conditions, 1-Benzoyl-3-pyridin-3-yl-thiourea can be used to assemble discrete magnetic molecules or extended coordination polymers with interesting magnetic behaviors.

Precursors for Metal Sulfide Nanoparticles

The synthesis of semiconductor nanocrystals, or quantum dots, is a major area of materials research, and 1-Benzoyl-3-pyridin-3-yl-thiourea is well-suited as a precursor for metal sulfide nanoparticles. In such syntheses, thiourea and its derivatives are widely employed as a reliable and controllable source of sulfur. nih.govnano-ntp.com

The general method involves the reaction of a metal salt (e.g., cadmium or lead acetate) with the thiourea derivative in a high-boiling point solvent. The ligand first coordinates to the metal ion to form a complex. nih.gov Upon heating, this complex decomposes at a specific temperature, releasing sulfide ions that react with the metal ions to nucleate and grow nanoparticles. nih.govwikipedia.org The structure of the thiourea derivative directly influences its decomposition kinetics; by modifying the substituents (like the benzoyl and pyridyl groups), the reaction rate can be tuned. nih.gov This control over precursor reactivity allows for precise regulation of the final nanoparticle size, size distribution, and even crystal phase, which are critical for applications in optoelectronics, bio-imaging, and catalysis. nih.govosti.gov

Sensing Technologies

The unique molecular structure of 1-Benzoyl-3-pyridin-3-yl-thiourea, featuring electron-donating nitrogen and sulfur atoms and aromatic rings, makes it a candidate for various sensing applications. These applications often rely on the compound's ability to interact with specific analytes or to participate in electrochemical processes.

Redox Sensing Applications

Thiourea derivatives are known to exhibit electrochemical activity, which can be harnessed for the development of redox sensors. While specific studies on the redox sensing applications of 1-Benzoyl-3-pyridin-3-yl-thiourea are not extensively documented in publicly available research, the general principles of benzoylthiourea (B1224501) compounds suggest potential in this area. The presence of the benzoyl and pyridinyl groups can influence the electron density at the thiourea moiety, potentially allowing for detectable and specific electrochemical responses to various analytes. The redox behavior of such compounds is often investigated using techniques like cyclic voltammetry, which can reveal oxidation and reduction potentials that are crucial for sensor development.

Ion-Selective Electrodes (ISEs)

Ion-selective electrodes are analytical tools that measure the activity of a specific ion in a solution. The selectivity of these electrodes is determined by the ionophore, a molecule that selectively binds to the target ion. Thiourea derivatives have been explored as ionophores due to the coordinating capabilities of their sulfur and nitrogen atoms. uzh.ch

While there is no specific research detailing the use of 1-Benzoyl-3-pyridin-3-yl-thiourea as an ionophore in ISEs, the fundamental properties of benzoylthiourea compounds suggest it could be a promising candidate. The ability of the sulfur and oxygen atoms to act as soft and hard donor sites, respectively, allows for potential coordination with a variety of metal ions. nih.gov The pyridinyl group in 1-Benzoyl-3-pyridin-3-yl-thiourea could also play a role in the selectivity and sensitivity of an ISE by influencing the electronic environment of the binding sites.

Corrosion Inhibition Studies

The investigation of organic molecules as corrosion inhibitors is a significant area of materials science. Thiourea and its derivatives are well-regarded for their ability to protect various metals and alloys from corrosion, particularly in acidic environments.

Inhibition Mechanisms on Metal Surfaces

The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N, S, O) in the inhibitor molecule and the d-orbitals of the metal.

π-electron interactions: The aromatic rings in the inhibitor molecule can also interact with the metal surface through their π-electrons.

For benzoylthiourea compounds, the presence of the carbonyl group, thiocarbonyl group, and nitrogen atoms provides multiple active centers for adsorption. In the case of 1-Benzoyl-3-pyridin-3-yl-thiourea, the pyridinyl nitrogen can also participate in the adsorption process. The formation of a stable, adsorbed layer of the inhibitor on the metal surface blocks the active sites for corrosion, thereby reducing the corrosion rate.

While specific studies on 1-Benzoyl-3-pyridin-3-yl-thiourea are limited, research on similar compounds provides insight into the inhibition mechanism. For instance, a study on 3,3-diethyl(4-Chloro)benzoylthiourea as a corrosion inhibitor for reinforced steel in a sulfuric acid medium demonstrated that the inhibition efficiency increased with the concentration of the inhibitor. researchgate.net This suggests that a higher surface coverage by the inhibitor molecules leads to better protection.

Adsorption Isotherm Models for Inhibitor Behavior

To understand the interaction between a corrosion inhibitor and a metal surface, adsorption isotherms are often employed. These models provide a mathematical description of the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

Commonly used adsorption isotherm models include:

Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the surface and that each site can accommodate only one molecule (monolayer adsorption).

Freundlich Isotherm: This model is empirical and describes non-ideal adsorption on heterogeneous surfaces.

Temkin Isotherm: This model takes into account the interactions between the adsorbed molecules.

In a study of 3,3-diethyl(4-Chloro)benzoylthiourea, the adsorption data was found to fit the Langmuir, Temkin, and thermodynamic-kinetic adsorption isotherms. researchgate.net The applicability of the Langmuir isotherm, in particular, suggests that the inhibitor forms a monolayer on the surface of the reinforced steel. researchgate.net The thermodynamic parameters calculated from these models, such as the free energy of adsorption (ΔG°ads), can indicate the spontaneity and the nature of the adsorption process (physisorption or chemisorption).

Table 1: Adsorption Isotherm Models

| Isotherm Model | Description |

|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. |

| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. |

| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. |

Analytical Chemistry Applications

Beyond sensing and corrosion inhibition, the coordination chemistry of benzoylthiourea derivatives opens up possibilities for their use in various analytical applications. The ability of these compounds to form stable complexes with a range of metal ions makes them suitable for techniques such as:

Solvent Extraction: Benzoylthiourea derivatives can be used as extracting agents to selectively separate metal ions from aqueous solutions into an organic phase.

Spectrophotometric Analysis: The formation of colored complexes between benzoylthiourea derivatives and metal ions can be utilized for the quantitative determination of these ions using spectrophotometry.

Chromatographic Separations: The differential complexation of metal ions with these ligands can be exploited for their separation and pre-concentration using chromatographic techniques. uzh.ch

While specific analytical methods employing 1-Benzoyl-3-pyridin-3-yl-thiourea have not been extensively reported, the general reactivity of the benzoylthiourea functional group suggests its potential in these areas. uzh.ch The presence of the pyridinyl moiety could also be leveraged to enhance selectivity for certain metal ions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Benzoyl-3-pyridin-3-yl-thiourea |

| 3,3-diethyl(4-Chloro)benzoylthiourea |

Derivatizing Reagents for Chromatographic Analysis

The functional groups within 1-Benzoyl-3-pyridin-3-yl-thiourea make it an effective derivatizing reagent, particularly for enhancing the detection and separation of analytes in high-performance liquid chromatography (HPLC). The process of derivatization chemically modifies an analyte to produce a new compound with properties that are more suitable for a specific analytical method. In the context of HPLC, this often involves the introduction of a chromophore or a fluorophore to improve UV-Vis or fluorescence detection, respectively.

While direct studies on 1-Benzoyl-3-pyridin-3-yl-thiourea are limited, research on analogous pyridylthiourea structures provides significant insight into its potential applications. For instance, novel derivatization reagents with a pyridylthiourea framework, such as (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) and (S)-3-amino-1-(3-pyridylthiocarbamoyl)pyrrolidine (PyT-N), have been synthesized and successfully employed for the enantiospecific determination of chiral amines and carboxylic acids. nih.gov These reagents react with the target analytes to form diastereomers that can be effectively separated using reversed-phase chromatography. nih.gov

The derivatization reaction typically involves activating the carboxyl or amino group of the analyte, followed by reaction with the pyridylthiourea reagent. For example, chiral amines and carboxylic acids can be labeled with these reagents at 60°C in the presence of activating agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). nih.gov The resulting diastereomeric derivatives exhibit enhanced chromatographic properties, allowing for their complete separation on columns such as a small particle (1.7μm) ODS column. nih.gov

The presence of the pyridyl group in these derivatizing agents is particularly advantageous for mass spectrometric detection. Upon collision-induced dissociation (CID) in an electrospray ionization (ESI) source, the protonated molecular ions of the derivatives consistently produce a specific product ion, which is invaluable for selected reaction monitoring (SRM) in LC-MS/MS analysis. nih.gov This allows for highly sensitive and selective detection at the sub-femtomole level. nih.gov

Table 1: Chromatographic Performance of Pyridylthiourea Derivatives

| Analyte Type | Derivatizing Reagent | Resolution (Rs) | Detection Limit (fmol) | Reference |

| Chiral Carboxylic Acids | PyT-C | 3.54 - 6.00 | 0.72 - 1.46 | nih.gov |

| Chiral Amines | PyT-N | 3.07 - 4.75 | 0.55 - 1.89 | nih.gov |

This table showcases the typical performance of pyridylthiourea-based derivatizing agents in the chromatographic analysis of chiral compounds.

Applications in Chiral Metabolomics and Related Research

Chiral metabolomics, the study of the full complement of chiral metabolites in a biological system, is a rapidly growing field. The enantiomers of a chiral metabolite can exhibit distinct biological activities, making their individual quantification crucial for understanding physiological and pathological processes. The use of chiral derivatizing reagents is a key strategy in chiral metabolomics to enable the separation and detection of enantiomers by standard chromatographic techniques.

Building on its role as a derivatizing agent, 1-Benzoyl-3-pyridin-3-yl-thiourea and its analogues are valuable tools in chiral metabolomics. The ability of reagents like PyT-C and PyT-N to react with and enable the separation of chiral amines and carboxylic acids makes them directly applicable to the analysis of key metabolite classes, such as amino acids and their derivatives. nih.gov

A model study demonstrating this application involved the analysis of chiral amines and carboxylic acids spiked into human saliva. nih.gov Using the pyridylthiourea derivatization method followed by LC-ESI-MS/MS, researchers were able to clearly identify DL-amino acid methyl esters and N-acetyl-DL-amino acids. nih.gov The generation of a common product ion from all derivatives simplifies the analytical workflow and enhances the potential for high-throughput screening of chiral metabolites. nih.gov

The development of such derivatization strategies is critical for advancing our understanding of the chiral metabolome. By enabling the accurate measurement of individual enantiomers, these methods can shed light on enzymatic pathways, disease biomarkers, and the metabolic fate of drugs and xenobiotics.

Table 2: Application of Pyridylthiourea Derivatization in a Model Metabolomics Study

| Biological Matrix | Analyte Class | Derivatizing Reagent | Analytical Technique | Key Finding | Reference |

| Human Saliva | Chiral Amines (DL-Amino acid methyl esters) | PyT-N | LC-ESI-MS/MS | Clear identification and separation of enantiomers. | nih.gov |

| Human Saliva | Chiral Carboxylic Acids (N-acetyl-DL-amino acids) | PyT-C | LC-ESI-MS/MS | Clear identification and separation of enantiomers. | nih.gov |

This table summarizes the successful application of pyridylthiourea-based derivatization in a proof-of-concept chiral metabolomics experiment.

Conclusion and Future Research Directions

Synthesis and Derivatization Innovations for 1-Benzoyl-3-pyridin-3-yl-thiourea

The synthesis of 1-Benzoyl-3-pyridin-3-yl-thiourea and its derivatives is a cornerstone of its exploration. The primary synthetic route involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189), which generates an isothiocyanate intermediate. This intermediate then undergoes a nucleophilic addition reaction with an appropriate amine. mdpi.com For instance, the reaction of benzoyl chloride with ammonium thiocyanate, followed by the addition of 1-naphthylamine, yields 1-benzoyl-3-(naphthalen-1-yl)thiourea. nih.gov This modular approach allows for the creation of a diverse library of derivatives by varying the starting amine.

Recent innovations in thiourea (B124793) synthesis focus on developing more efficient and environmentally friendly methods. These include "on-water" reactions that utilize the unique properties of water to drive chemoselective synthesis, reducing the need for toxic volatile organic compounds (VOCs). organic-chemistry.org Another approach involves the atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at near-ambient temperatures. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of carbamoyl (B1232498) isothiocyanates as starting materials provides a versatile route to multisubstituted guanidines, expanding the synthetic toolbox for thiourea-based compounds. organic-chemistry.org The development of these innovative synthetic strategies is crucial for the efficient production of 1-Benzoyl-3-pyridin-3-yl-thiourea and its analogs for further investigation.

Elucidating Complex Structural Features and Tautomeric Equilibria

A particularly interesting aspect of thiourea derivatives is their potential to exist in different tautomeric forms. mdpi.com Tautomerism, the migration of a proton between two atoms in the same molecule, can lead to an equilibrium between different structural isomers. nih.gov In the case of 1-Benzoyl-3-pyridin-3-yl-thiourea, the equilibrium between the thione and thiol tautomers is a subject of interest. The position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents. nih.gov Understanding and controlling this tautomeric equilibrium is critical, as different tautomers may exhibit distinct chemical and biological properties. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying these equilibria and predicting the relative stabilities of different tautomers. nih.gov

Expanding the Scope of Coordination Chemistry and Novel Complex Design

The presence of multiple donor atoms (sulfur, nitrogen, and oxygen) in 1-Benzoyl-3-pyridin-3-yl-thiourea makes it an excellent ligand for coordinating with a wide range of metal ions. uzh.chmdpi.com Thiourea derivatives can coordinate to metal centers in various modes, including as neutral monodentate ligands through the sulfur atom, or as anionic bidentate ligands involving both sulfur and nitrogen or oxygen atoms. mdpi.com This versatility in coordination allows for the design and synthesis of a diverse array of metal complexes with unique geometries and electronic properties.

The coordination chemistry of benzoylthiourea (B1224501) derivatives has been extensively studied, leading to the formation of both monomeric and polymeric complexes. uzh.ch For example, the reaction of N,N-dialkyl-N'-benzoylthiourea with metal acetates can yield complexes where the thiourea ligand coordinates to the metal through its sulfur and oxygen atoms. rsc.org The design of novel complexes with specific properties is an active area of research. This includes the synthesis of complexes with organometallic fragments, such as the fac-[Re(CO)3]+ core, which can lead to the formation of dimeric and multimeric structures. uzh.ch The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them promising candidates for various applications. mdpi.com

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of 1-Benzoyl-3-pyridin-3-yl-thiourea and its derivatives. bohrium.comdntb.gov.uascispace.combenthamdirect.com DFT calculations allow for the investigation of molecular geometry, electronic structure, and reactivity parameters. rsc.orgbohrium.comdntb.gov.uascispace.combenthamdirect.com These theoretical studies can provide valuable insights into the structure-activity relationships of these compounds. For instance, DFT can be used to calculate parameters such as HOMO-LUMO energy gaps, which are correlated with the biological activity of the molecules. bohrium.comdntb.gov.uascispace.combenthamdirect.com

Furthermore, computational methods are employed to predict the mechanisms of reactions involving thiourea derivatives. researchgate.net Molecular docking studies, another computational technique, can predict the binding affinity and orientation of these compounds within the active sites of biological targets, such as enzymes. nih.gov This information is crucial for the rational design of new derivatives with improved biological activity. By combining experimental results with theoretical calculations, researchers can gain a deeper understanding of the factors that govern the chemical and biological properties of 1-Benzoyl-3-pyridin-3-yl-thiourea, facilitating the design of more potent and selective compounds. rsc.org